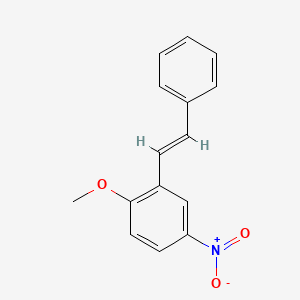
1-Methoxy-4-nitro-2-styrylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-nitro-2-styrylbenzene is an organic compound with the molecular formula C15H13NO3. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a styryl group (-CH=CH-Ph) at the ortho position relative to the methoxy group. This compound is known for its yellow solid appearance and has a melting point of 110-113°C .
Preparation Methods
The synthesis of 1-Methoxy-4-nitro-2-styrylbenzene typically involves the following steps:
Nitration of 1-Methoxy-2-styrylbenzene: The starting material, 1-Methoxy-2-styrylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxy group.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-Methoxy-4-nitro-2-styrylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The major product formed is 1-Methoxy-4-amino-2-styrylbenzene.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product formed is 1-Carboxy-4-nitro-2-styrylbenzene.
Substitution: The styryl group can undergo electrophilic substitution reactions, such as bromination or chlorination, to introduce halogen atoms at specific positions on the benzene ring.
Scientific Research Applications
1-Methoxy-4-nitro-2-styrylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities. Its derivatives are tested for their efficacy and safety in preclinical studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. .
Mechanism of Action
The mechanism of action of 1-Methoxy-4-nitro-2-styrylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and styryl groups contribute to the compound’s overall reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxy-4-nitro-2-styrylbenzene can be compared with similar compounds such as:
1-Methoxy-4-nitrobenzene: This compound lacks the styryl group and has different chemical and biological properties.
4-Methoxy-2-nitroaniline: This compound has an amino group instead of a styryl group.
1-Methoxy-2-styrylbenzene: This compound lacks the nitro group and has different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-methoxy-4-nitro-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13NO3/c1-19-15-10-9-14(16(17)18)11-13(15)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+ |
InChI Key |
SVNUSCGPEHGOAJ-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
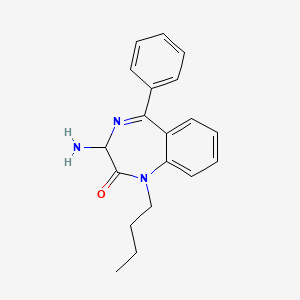
![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
phosphanium bromide](/img/structure/B12528337.png)
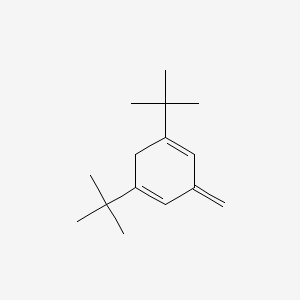
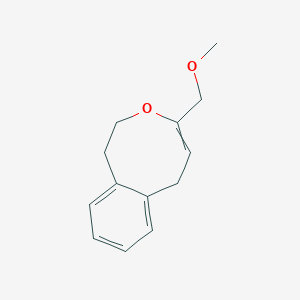
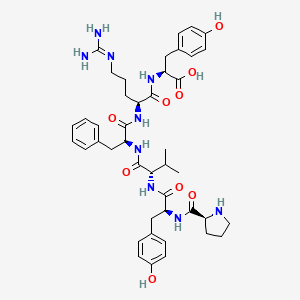
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)

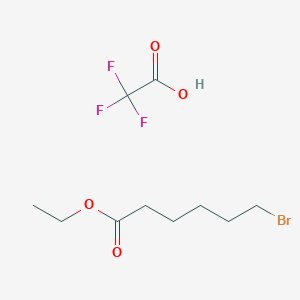
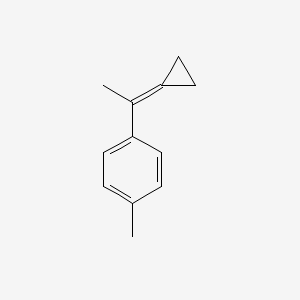
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
